Cas no 946346-38-9 (3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)

3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one structure
946346-38-9 structure
Product Name:3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one
CAS No:946346-38-9
MF:C19H21ClN4O2S
MW:404.913641691208
CID:6509825
Update Time:2025-05-19

3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one Chemical and Physical Properties

Names and Identifiers

    • 3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one
    • 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
    • 5H-Thiazolo[3,2-a]pyrimidin-5-one, 3-[2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl]-2,3-dihydro-6-methyl-
    • Inchi: 1S/C19H21ClN4O2S/c1-13-11-21-19-24(18(13)26)16(12-27-19)10-17(25)23-7-5-22(6-8-23)15-4-2-3-14(20)9-15/h2-4,9,11,16H,5-8,10,12H2,1H3
    • InChI Key: CHYYHGZQHLCYFU-UHFFFAOYSA-N
    • SMILES: C12SCC(CC(N3CCN(C4=CC=CC(Cl)=C4)CC3)=O)N1C(=O)C(C)=CN=2

3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one Pricemore >>

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Additional information on 3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one

Introduction to Compound with CAS No. 946346-38-9 and Its Applications in Modern Pharmaceutical Research

Compound with the CAS number 946346-38-9 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo[3,2-a]pyrimidin-5-one, represents a fascinating intersection of heterocyclic chemistry and pharmacology. Its unique structural features make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of this compound encompasses several key pharmacophoric elements that are known to contribute to its biological activity. The presence of a piperazine ring, a thiazole core, and an oxoethyl side chain creates a scaffold that is highly versatile for interactions with biological targets. Specifically, the 3-chlorophenyl substituent on the piperazine ring is particularly noteworthy, as chlorophenyl groups are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target neurological and cardiovascular disorders. The compound with CAS no. 946346-38-9 has shown promise in preliminary studies as a potential modulator of neurotransmitter systems. The piperazine moiety is well-known for its role in modulating serotonin and dopamine receptors, which are critical targets for drugs used in the treatment of depression, anxiety, and neurodegenerative diseases. The integration of this moiety into the thiazolo[3,2-a]pyrimidinone scaffold suggests that this compound may exhibit dual-action mechanisms, potentially offering therapeutic benefits beyond traditional monoamine receptor modulation.

Moreover, the oxoethyl side chain in the molecule introduces a polar region that can enhance solubility and bioavailability, crucial factors for drug efficacy. This feature is particularly important for oral formulations, where poor solubility can significantly limit therapeutic outcomes. The combination of these structural elements positions this compound as a compelling candidate for further investigation into its pharmacological properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in evaluating the potential interactions of this compound with various biological targets. Preliminary docking simulations suggest that it may bind effectively to serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and cognitive function. Additionally, the thiazole core has been identified as a key interaction site with certain enzymes involved in metabolic pathways relevant to inflammation and pain management.

The synthesis of this compound presents an interesting challenge due to its complex heterocyclic structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as multi-component reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions have been employed to streamline the synthetic pathway. These approaches not only enhance efficiency but also allow for greater flexibility in modifying the molecular framework for optimization purposes.

In vitro studies have begun to uncover the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate affinity for serotonin receptors while demonstrating selectivity over other related targets. This selectivity is crucial for minimizing side effects associated with off-target interactions. Furthermore, preliminary toxicity assessments have shown that the compound is well-tolerated at tested doses, suggesting a favorable safety profile.

The potential applications of this compound extend beyond neurological disorders. Its structural features also make it a candidate for investigating its effects on cardiovascular systems. The piperazine moiety has been associated with vasodilatory effects in some contexts, which could be beneficial in conditions such as hypertension or angina pectoris. While these possibilities are still under exploration, they highlight the broad therapeutic potential that this molecule holds.

As research continues to evolve, interdisciplinary approaches combining organic chemistry, medicinal chemistry, and computational biology will be essential for fully realizing the therapeutic potential of compounds like this one. The integration of machine learning algorithms into drug discovery pipelines has already shown promise in accelerating the identification of novel lead compounds. By leveraging these advanced tools alongside traditional experimental methods, researchers can more efficiently navigate the complex landscape of molecular design and optimization.

In conclusion, compound with CAS no. 946346-38-9 represents a significant advancement in pharmaceutical research due to its unique structural features and promising pharmacological properties. Its ability to modulate neurotransmitter systems while maintaining good solubility and safety makes it an attractive candidate for further development. As our understanding of biological mechanisms continues to expand through innovative research methodologies, compounds like this one will play an increasingly important role in addressing some of today's most pressing medical challenges.

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